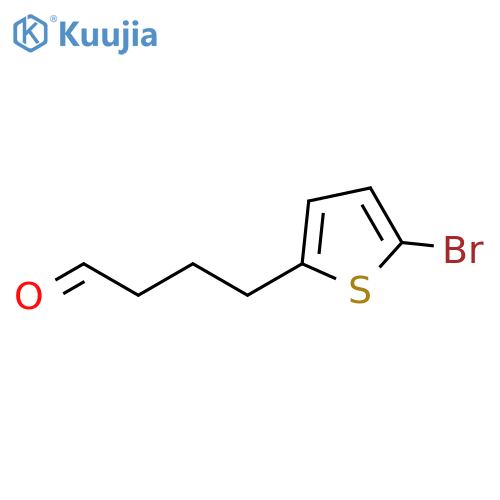

Cas no 1341682-62-9 (4-(5-bromothiophen-2-yl)butanal)

1341682-62-9 structure

商品名:4-(5-bromothiophen-2-yl)butanal

4-(5-bromothiophen-2-yl)butanal 化学的及び物理的性質

名前と識別子

-

- 4-(5-bromothiophen-2-yl)butanal

- 2-Thiophenebutanal, 5-bromo-

- AKOS013847437

- CS-0350374

- 1341682-62-9

- EN300-1911318

-

- インチ: 1S/C8H9BrOS/c9-8-5-4-7(11-8)3-1-2-6-10/h4-6H,1-3H2

- InChIKey: PVXBMQOITDFZSB-UHFFFAOYSA-N

- ほほえんだ: C1(CCCC=O)SC(Br)=CC=1

計算された属性

- せいみつぶんしりょう: 231.95575g/mol

- どういたいしつりょう: 231.95575g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 129

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 45.3Ų

じっけんとくせい

- 密度みつど: 1.473±0.06 g/cm3(Predicted)

- ふってん: 301.8±32.0 °C(Predicted)

4-(5-bromothiophen-2-yl)butanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1911318-0.05g |

4-(5-bromothiophen-2-yl)butanal |

1341682-62-9 | 0.05g |

$1308.0 | 2023-09-17 | ||

| Enamine | EN300-1911318-5g |

4-(5-bromothiophen-2-yl)butanal |

1341682-62-9 | 5g |

$4517.0 | 2023-09-17 | ||

| Enamine | EN300-1911318-2.5g |

4-(5-bromothiophen-2-yl)butanal |

1341682-62-9 | 2.5g |

$3051.0 | 2023-09-17 | ||

| Enamine | EN300-1911318-10.0g |

4-(5-bromothiophen-2-yl)butanal |

1341682-62-9 | 10g |

$6697.0 | 2023-06-02 | ||

| Enamine | EN300-1911318-0.1g |

4-(5-bromothiophen-2-yl)butanal |

1341682-62-9 | 0.1g |

$1371.0 | 2023-09-17 | ||

| Enamine | EN300-1911318-0.25g |

4-(5-bromothiophen-2-yl)butanal |

1341682-62-9 | 0.25g |

$1432.0 | 2023-09-17 | ||

| Enamine | EN300-1911318-5.0g |

4-(5-bromothiophen-2-yl)butanal |

1341682-62-9 | 5g |

$4517.0 | 2023-06-02 | ||

| Enamine | EN300-1911318-10g |

4-(5-bromothiophen-2-yl)butanal |

1341682-62-9 | 10g |

$6697.0 | 2023-09-17 | ||

| Enamine | EN300-1911318-0.5g |

4-(5-bromothiophen-2-yl)butanal |

1341682-62-9 | 0.5g |

$1495.0 | 2023-09-17 | ||

| Enamine | EN300-1911318-1.0g |

4-(5-bromothiophen-2-yl)butanal |

1341682-62-9 | 1g |

$1557.0 | 2023-06-02 |

4-(5-bromothiophen-2-yl)butanal 関連文献

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

1341682-62-9 (4-(5-bromothiophen-2-yl)butanal) 関連製品

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 503537-97-1(4-bromooct-1-ene)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量